N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. The chemical structure of MDMA is similar to that of both amphetamines and hallucinogens. MDMA is a synthetic drug that is made in a laboratory and is not found in nature.
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
For instance, microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been known to affect the assembly of microtubules, which are crucial components of the cell’s cytoskeleton . Disruption of these structures can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments, including its ability to induce feelings of empathy and sociability, making it useful in the study of social behavior. However, the drug also has limitations, including its potential for addiction and the risk of adverse effects such as hyperthermia and dehydration.
Future Directions
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide, including the development of new treatments for mental health conditions such as PTSD, anxiety disorders, and depression. Additionally, researchers are studying the potential use of N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide in the treatment of addiction, as well as its effects on the brain and immune system. Further research is needed to fully understand the potential benefits and risks of N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide and to develop safe and effective treatments.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. The drug has been the subject of numerous scientific studies and has shown potential for use in the treatment of various mental health conditions. However, N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide also has limitations and potential risks, including the risk of addiction and adverse effects such as hyperthermia and dehydration. Further research is needed to fully understand the potential benefits and risks of N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide and to develop safe and effective treatments.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is synthesized by combining various chemicals such as safrole, methylamine, and formaldehyde. The synthesis process involves several steps, including the conversion of safrole to MDP2P, which is then converted to N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide requires a high level of expertise and precision, as any errors in the process can result in the production of impure or harmful substances.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide has been the subject of numerous scientific studies due to its psychoactive effects. The drug has been used in the treatment of various mental health conditions such as post-traumatic stress disorder (PTSD) and anxiety disorders. N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide is also being studied for its potential use in the treatment of addiction and depression.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(11-2-4-13-15(6-11)22-9-20-13)17-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFYNGLWOLYFGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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